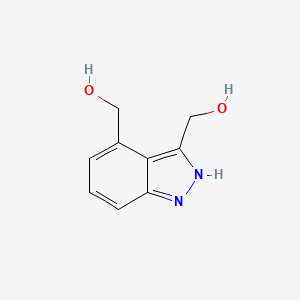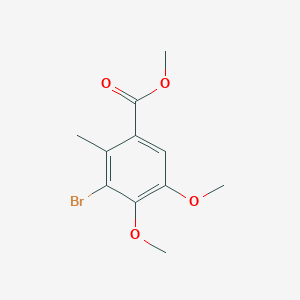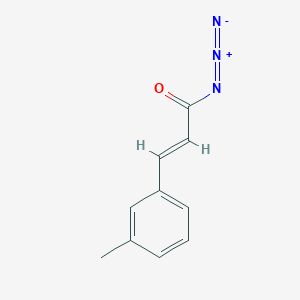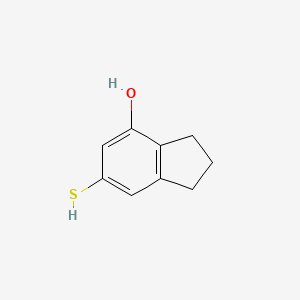![molecular formula C16H20O3 B11755400 5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B11755400.png)
5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-6,7,8,9-tetrahydro-5H-benzoannulen-2-yl pivalate is a chemical compound with the molecular formula C16H20O3 and a molecular weight of 260.33 g/mol
Preparation Methods
The synthesis of 5-Oxo-6,7,8,9-tetrahydro-5H-benzoannulen-2-yl pivalate typically involves the reaction of 5-oxo-6,7,8,9-tetrahydro-5H-benzoannulene-2-carboxylic acid with pivaloyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the pivaloyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
5-Oxo-6,7,8,9-tetrahydro-5H-benzoannulen-2-yl pivalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pivalate group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields .
Scientific Research Applications
5-Oxo-6,7,8,9-tetrahydro-5H-benzoannulen-2-yl pivalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-Oxo-6,7,8,9-tetrahydro-5H-benzoannulen-2-yl pivalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and differentiation .
Comparison with Similar Compounds
5-Oxo-6,7,8,9-tetrahydro-5H-benzoannulen-2-yl pivalate can be compared with other similar compounds, such as:
- 5-Oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carboxylic acid : This compound shares a similar core structure but lacks the pivalate group, which can influence its reactivity and applications .
- Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-6-carboxylate : Another related compound with a different ester group, which can affect its chemical properties and potential uses .
The uniqueness of 5-Oxo-6,7,8,9-tetrahydro-5H-benzoannulen-2-yl pivalate lies in its specific structural features and the presence of the pivalate group, which can enhance its stability and reactivity in certain chemical reactions .
Properties
Molecular Formula |
C16H20O3 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H20O3/c1-16(2,3)15(18)19-12-8-9-13-11(10-12)6-4-5-7-14(13)17/h8-10H,4-7H2,1-3H3 |
InChI Key |
DKLNTYKCFSFDCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate](/img/structure/B11755333.png)

![1,1-Difluoro-6-azaspiro[3.4]octane hydrochloride](/img/structure/B11755345.png)
![5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B11755357.png)




![(3aS,7R,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B11755366.png)



![tert-Butyl N-{6-oxobicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B11755389.png)

